molecular formula C21H19BrN6O2S B2968474 N-(4-bromophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide CAS No. 1215803-86-3

N-(4-bromophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide

Cat. No.: B2968474
CAS No.: 1215803-86-3
M. Wt: 499.39
InChI Key: OESVOLGPKSHGJN-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a novel synthetic compound designed for advanced life science research. This chemical features a complex [1,2,4]triazolo[4,3-a]quinoxaline core, a structure known to be of significant interest in medicinal chemistry due to its potential interactions with the central nervous system. The molecular architecture, which incorporates a bromophenyl moiety and a thiomorpholine group, suggests potential for high biological activity and selectivity. Compounds based on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold have been investigated as therapeutics and are noted for their affinity for certain receptors in the brain, making them valuable tools for neurological and psychiatric research . The specific properties and mechanisms of action of this compound are a subject for ongoing investigation, and it is offered to researchers to explore its potential applications in areas such as receptor binding studies, enzyme inhibition assays, and early-stage pharmacological characterization. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(1-oxo-4-thiomorpholin-4-yl-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN6O2S/c22-14-5-7-15(8-6-14)23-18(29)13-27-21(30)28-17-4-2-1-3-16(17)24-19(20(28)25-27)26-9-11-31-12-10-26/h1-8H,9-13H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESVOLGPKSHGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-bromophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the triazoloquinoxaline core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the thiomorpholine ring: This step involves the incorporation of the thiomorpholine moiety into the triazoloquinoxaline core.

    Attachment of the bromophenyl group: The bromophenyl group is introduced through a substitution reaction, often using a brominated precursor.

    Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-(4-bromophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of specific bonds.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-bromophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a complex organic compound with a unique structure,Applications of this compound are in medicinal chemistry, and it can serve as a starting point for developing new drugs through lead optimization, which involves synthesizing and testing analogs to identify compounds with improved pharmacological properties.

Potential Applications

  • Kinase Inhibition The triazolo[4,3-a]quinoxalin scaffold in the compound suggests it may have kinase inhibitory properties. Further research could determine if N-(4-bromophenyl)-2-(1-oxo-4-thiomorpholin-4-yl[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide shows selectivity towards specific kinases that are implicated in diseases.
  • Modification for Biological Targets The acetamide group and thiomorpholine ring present opportunities for modifying these functional groups. This could optimize the compound's potency and selectivity for biological targets.
  • Drug Development Medicinal chemists can use this compound as a starting point for developing new drugs. This involves synthesizing and testing analogs of the molecule to identify compounds with improved pharmacological properties.
  • Antibacterial and Antifungal N-(6-chloro-BT-2-yl)-N-([1,2,4]-triazolo-[3,4-b]-[1,3,4]-thiadiazole)amines and N-(6-chloro-BT-2-yl)-N-(5-substituted-[1,3,4]-oxadiazol-2-yl)amines, which are related compounds, have shown moderate to good antibacterial and fungal inhibition .
  • Anticancer Activity Some related compounds have demonstrated anticancer activity . For example, N-(5-aminophenyl-[1,3,4]thiadiazol-2-yl)-2ABTs have been screened for anticancer activity, with some exhibiting high to moderate activity .
  • Other Activities Related compounds have also shown potential in other areas, such as:
    • Entomological applications
    • Antiulcer and anti-inflammatory activities
    • Antifeedant and acaricidal activities
    • Anticonvulsant properties

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects. The exact molecular pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Key structural variations among analogues include substitutions on the triazoloquinoxaline core, aryl groups, and heterocyclic moieties. Below is a comparative analysis:

Compound Name Core Structure Substituents Molecular Weight Key Features
Target Compound Triazoloquinoxaline 4-Bromophenyl, thiomorpholin-4-yl ~470–490 (est.) Thiomorpholine (S atom) enhances electronic diversity; bromine increases lipophilicity.
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide Triazoloquinoxaline 4-Chlorophenyl, methyl 367.79 Chlorine reduces steric bulk vs. bromine; methyl group may lower metabolic stability.
N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide Triazoloquinoxaline 4-Cl-2-CF3-phenyl, ethyl 449.8 Trifluoromethyl enhances electron-withdrawing effects; ethyl increases steric hindrance.
N-(4-bromophenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide Triazoloquinoxaline 4-Bromophenyl, morpholino ~450–470 (est.) Morpholine (O atom) vs. thiomorpholine (S) alters hydrogen-bonding capacity.
Compound 12h (triazole-quinoxaline derivative) Triazole-linked quinoxaline 4-Bromophenyl, nitroquinoxaline ~480–500 (est.) Triazole linker may improve solubility; nitro group introduces redox activity.

Pharmacokinetic Considerations

  • Thiomorpholine : May reduce CYP450-mediated metabolism due to sulfur’s electron-donating effects, prolonging half-life vs. morpholine derivatives .
  • Aryl Halides : Bromine’s larger atomic radius vs. chlorine could alter binding kinetics in halogen-bonding interactions with biological targets .

Biological Activity

N-(4-bromophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article delves into its biological properties, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound is characterized by:

  • A 4-bromophenyl group
  • A thiomorpholine moiety
  • A triazolo[4,3-a]quinoxaline scaffold

These components suggest diverse biological activities and applications in medicinal chemistry. The triazoloquinoxaline framework is particularly noted for its kinase inhibitory properties, which are crucial for various therapeutic targets in cancer and other diseases .

1. Kinase Inhibition

The triazolo[4,3-a]quinoxaline structure is associated with kinase inhibition. Preliminary studies indicate that the compound may exhibit selectivity toward specific kinases implicated in various diseases. This property positions it as a potential lead compound for drug development targeting kinase-related pathways .

2. Antitumor Activity

Research has shown that compounds containing similar scaffolds can exhibit broad-spectrum antitumor activity. For instance, related compounds have demonstrated GI50 values (concentration required to inhibit cell growth by 50%) in the range of 1.7 to 28.7 μM against various cancer cell lines including lung cancer, leukemia, and breast cancer . While specific data on this compound is limited, its structural analogs suggest promising antitumor potential.

3. Antibacterial Properties

The compound's thiomorpholine ring may contribute to antibacterial activity. Similar derivatives have shown effectiveness against gram-positive and gram-negative bacteria. The mechanism often involves inhibition of bacterial DNA gyrase and topoisomerase IV . Further exploration of this compound's antibacterial efficacy could yield valuable insights.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Kinase InhibitionPotential selectivity for disease-related kinases
Antitumor ActivityGI50 values ranging from 1.7 to 28.7 μM against various cancers
AntibacterialEffective against Staphylococcus aureus and other bacteria

Synthesis and Modification Potential

The synthesis of this compound can be achieved through various methods involving acetic anhydride or acetyl chloride for acetylation and bases like sodium hydroxide for cyclization reactions . The presence of multiple functional groups opens avenues for further modification to enhance potency and selectivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(4-bromophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide?

  • Methodological Answer : The compound’s core structure suggests a multi-step synthesis involving cyclization and coupling reactions. For example, triazole-quinoxaline derivatives are often synthesized via cyclocondensation of hydrazines with carbonyl intermediates, followed by functionalization with thiomorpholine. A general procedure involves using POCl₃ or formic acid derivatives as cyclization agents under reflux conditions . Key intermediates (e.g., bromophenyl acetamide precursors) can be prepared via nucleophilic substitution or palladium-catalyzed coupling . Reaction optimization (e.g., solvent selection, temperature) is critical to improve yields, as seen in similar triazoloquinoxaline syntheses .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine multiple analytical techniques:

  • ¹H/¹³C NMR : Assign peaks using DMSO-d₆ as a solvent, with attention to aromatic protons (δ 7.2–8.5 ppm) and thiomorpholine signals (δ 2.5–3.5 ppm). Compare with published spectra of structurally analogous triazoloquinoxalines .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry, as demonstrated for N-(4-bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ~600–650 Da) and isotopic patterns .

Q. What preliminary biological screening assays are appropriate for this compound?

  • Methodological Answer : Prioritize target-based assays aligned with the pharmacophores (triazole and thiomorpholine moieties are linked to antiviral/anticancer activity). Examples:

  • HIV-1 reverse transcriptase inhibition : Use ELISA-based assays with wild-type and mutant enzymes, referencing protocols for anti-HIV triazole derivatives .
  • Cytotoxicity profiling : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ calculations .
  • Kinase inhibition : Test against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Detect dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
  • Heteronuclear Correlation (HSQC/HMBC) : Clarify ambiguous proton-carbon connectivity, especially for overlapping aromatic or thiomorpholine signals .
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to the thiomorpholine or acetamide moieties to improve solubility, guided by LogP calculations (e.g., ChemAxon) .
  • Metabolic stability : Conduct microsomal assays (human/rat liver microsomes) to identify metabolic soft spots. Modify susceptible sites (e.g., replace labile methyl groups with fluorinated analogs) .
  • Prodrug design : Mask acidic/basic groups (e.g., esterification of carboxylates) to enhance bioavailability .

Q. How should researchers address low reproducibility in biological activity across assay platforms?

  • Methodological Answer :

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal assays : Confirm hits using alternative methods (e.g., SPR for binding affinity if initial results are from fluorescence assays) .
  • Quality control : Verify compound purity (>95% by HPLC) and stability (e.g., LC-MS after 24h in assay buffer) to rule out degradation artifacts .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity assays?

  • Methodological Answer :

  • Four-parameter logistic (4PL) regression : Fit dose-response curves using software like GraphPad Prism to calculate IC₅₀ values and Hill slopes .
  • Error propagation : Report confidence intervals (95%) for IC₅₀ using bootstrap resampling .
  • Comparative analysis : Use ANOVA with post-hoc Tukey tests to compare activity across cell lines or structural analogs .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Scaffold diversification : Synthesize analogs with variations in the triazole, quinoxaline, or thiomorpholine subunits .
  • Fragment-based design : Replace the bromophenyl group with other aryl/heteroaryl rings (e.g., pyridyl, naphthyl) to probe steric/electronic effects .
  • 3D-QSAR modeling : Generate CoMFA/CoMSIA models using alignment-independent descriptors to predict activity trends .

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